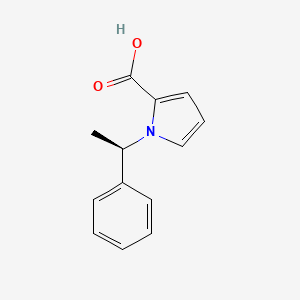

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid

Übersicht

Beschreibung

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid, also known as (R)-PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a highly specific agonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. In

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials

Benzaldehyde, Methyl acetoacetate, Ammonium acetate, Ethyl 4-bromobutyrate, Sodium hydride, Lithium aluminum hydride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Methanol, Acetic acid, Wate

Reaction

Step 1: Condensation of benzaldehyde and methyl acetoacetate in the presence of ammonium acetate to form 1-phenyl-2-methyl-3-oxo-4-pyrazoline, Step 2: Alkylation of 1-phenyl-2-methyl-3-oxo-4-pyrazoline with ethyl 4-bromobutyrate in the presence of sodium hydride to form 1-(1-phenylethyl)-2-methyl-3-oxo-4-pyrazoline, Step 3: Reduction of 1-(1-phenylethyl)-2-methyl-3-oxo-4-pyrazoline with lithium aluminum hydride to form (R)-1-(1-phenylethyl)-2-methyl-3-hydroxy-4-pyrazoline, Step 4: Oxidation of (R)-1-(1-phenylethyl)-2-methyl-3-hydroxy-4-pyrazoline with hydrochloric acid and sodium hydroxide to form (R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid, Step 5: Purification of the target compound through recrystallization from diethyl ether/methanol and characterization through spectroscopic techniques

Wirkmechanismus

(R)-PEPA binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the postsynaptic neuron. This influx of calcium ions triggers a cascade of signaling pathways that ultimately result in changes in synaptic strength and plasticity. The precise mechanism of action of (R)-PEPA is still being studied, but it is thought to involve the modulation of the receptor's desensitization and deactivation properties.

Biochemische Und Physiologische Effekte

(R)-PEPA has been shown to have a number of biochemical and physiological effects. It enhances synaptic transmission and plasticity, leading to improvements in learning and memory processes. It has also been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its cognitive-enhancing effects. Additionally, (R)-PEPA has been shown to have neuroprotective effects, protecting against oxidative stress and neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

(R)-PEPA has several advantages as a tool for scientific research. It is highly specific for the AMPA receptor, which allows for precise modulation of synaptic plasticity and learning and memory processes. It is also relatively stable and easy to use in experiments. However, there are some limitations to its use. (R)-PEPA is not orally bioavailable, which means that it must be administered via injection or other invasive methods. Additionally, its effects are relatively short-lived, which can make it difficult to study long-term changes in synaptic plasticity.

Zukünftige Richtungen

There are several future directions for research on (R)-PEPA. One area of interest is the development of more stable and orally bioavailable analogs of (R)-PEPA, which would make it easier to use in experiments. Another area of interest is the study of the long-term effects of (R)-PEPA on synaptic plasticity and learning and memory processes. Additionally, (R)-PEPA may have potential therapeutic applications for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Further research is needed to explore these potential applications.

Wissenschaftliche Forschungsanwendungen

(R)-PEPA has been extensively studied for its potential applications in scientific research. It is a highly specific agonist of the AMPA receptor, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory processes. (R)-PEPA has been used in a variety of studies, including electrophysiological recordings, behavioral studies, and imaging studies.

Eigenschaften

IUPAC Name |

1-[(1R)-1-phenylethyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLKSSGFEWKBMW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670433 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid | |

CAS RN |

173989-76-9 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)